molecular formula C14H7BrF2N2OS B258877 N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide

Numéro de catalogue B258877
Poids moléculaire: 369.19 g/mol
Clé InChI: VCKCGPHVRONDFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide, also known as BRD-9894, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of various diseases.

Mécanisme D'action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide involves the binding of the compound to the active site of the target enzyme or protein, thereby inhibiting its activity. The precise mechanism of inhibition varies depending on the specific target, but generally involves the disruption of protein-protein interactions or the prevention of protein-DNA interactions.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific target being inhibited. For example, inhibition of BET proteins has been shown to result in the downregulation of various oncogenes and pro-inflammatory genes, leading to anti-cancer and anti-inflammatory effects. Inhibition of other targets, such as the protein kinase CK2, has been shown to have anti-proliferative effects in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide is its specificity for certain targets, which allows for more precise manipulation of biochemical pathways. However, this specificity can also be a limitation, as the compound may not be effective against all targets of interest. Additionally, the use of small molecule inhibitors such as N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide requires careful consideration of dosage and potential off-target effects.

Orientations Futures

There are several potential future directions for the study of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide and related compounds. One area of interest is the development of more potent and specific inhibitors for various targets. Additionally, the use of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide in combination with other therapies, such as chemotherapy or immunotherapy, may have synergistic effects in the treatment of certain diseases. Further research is also needed to fully elucidate the mechanisms of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide and related compounds, as well as their potential applications in various disease states.

Méthodes De Synthèse

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide involves several steps, including the reaction of 6-bromo-1,3-benzothiazole-2-amine with 3,4-difluorobenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes and proteins, including the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. This inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as cancer and inflammation.

Propriétés

Nom du produit

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide

Formule moléculaire

C14H7BrF2N2OS

Poids moléculaire

369.19 g/mol

Nom IUPAC

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide

InChI

InChI=1S/C14H7BrF2N2OS/c15-8-2-4-11-12(6-8)21-14(18-11)19-13(20)7-1-3-9(16)10(17)5-7/h1-6H,(H,18,19,20)

Clé InChI

VCKCGPHVRONDFR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F)F

SMILES canonique

C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.